2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide
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Overview
Description
2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide is a complex organic compound characterized by its unique spiro structure, which includes a benzothiophene ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzothiophene derivative, the introduction of an amino group and subsequent cyclization with a dioxolane moiety can yield the desired spiro compound. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the benzothiophene or dioxolane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,1’-cyclohexane]-3-carboxylate
- 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2'-aminospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1-benzothiophene]-3'-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-9(14)8-6-1-2-11(15-3-4-16-11)5-7(6)17-10(8)13/h1-5,13H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKVRZPRRDZQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C(=C(S3)N)C(=O)N)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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